2-Amino-4-iodo-6-methoxypyrimidine

Medicinal Chemistry Organic Synthesis Kinetics

2-Amino-4-iodo-6-methoxypyrimidine (CAS 100594-13-6) is a polysubstituted pyrimidine derivative belonging to the broader class of halogenated aminopyrimidines. It is characterized by the simultaneous presence of an amino group at the 2-position, a methoxy group at the 6-position, and a strategically placed iodine atom at the 4-position of the pyrimidine ring.

Molecular Formula C5H6IN3O
Molecular Weight 251.03 g/mol
CAS No. 100594-13-6
Cat. No. B110972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-iodo-6-methoxypyrimidine
CAS100594-13-6
Molecular FormulaC5H6IN3O
Molecular Weight251.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)N)I
InChIInChI=1S/C5H6IN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
InChIKeyOUUIKPWOPKWOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-iodo-6-methoxypyrimidine (CAS 100594-13-6): A Key Building Block for Cross-Coupling-Driven Synthesis and Heterocyclic Functionalization


2-Amino-4-iodo-6-methoxypyrimidine (CAS 100594-13-6) is a polysubstituted pyrimidine derivative belonging to the broader class of halogenated aminopyrimidines [1]. It is characterized by the simultaneous presence of an amino group at the 2-position, a methoxy group at the 6-position, and a strategically placed iodine atom at the 4-position of the pyrimidine ring [1]. With a molecular formula of C5H6IN3O and a molecular weight of approximately 251.03 g/mol, it is typically procured as a solid research chemical with a standard commercial purity specification of 95% . Structurally, it serves as a versatile intermediate in organic synthesis, particularly valued in medicinal chemistry and agrochemical research for the construction of more complex heterocyclic systems .

Why 2-Amino-4-iodo-6-methoxypyrimidine Cannot Be Simply Substituted: Risks of Incomplete Conversion and Synthetic Bottlenecks


Scientific and industrial users cannot simply substitute 2-amino-4-iodo-6-methoxypyrimidine with its more common chloro analog (2-amino-4-chloro-6-methoxypyrimidine, CAS 5734-64-5) or bromo analog without risking significant synthetic inefficiency or outright failure in key downstream transformations . The fundamental limitation stems from the halogen's dual role: it must be sufficiently stable to survive multistep synthetic sequences yet reactive enough to undergo subsequent functionalization under mild conditions. The C–I bond in 2-amino-4-iodo-6-methoxypyrimidine is more labile than the C–Cl bond in its chloro counterpart, leading to markedly different reactivity in cross-coupling reactions [1]. For instance, in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, the iodo derivative generally exhibits superior reactivity, enabling faster reaction kinetics and often higher yields under milder conditions [1]. A generic substitution with the chloro analog in such a pathway would result in sluggish or incomplete conversion, necessitating harsher conditions that can degrade sensitive functional groups elsewhere in the molecule [2]. Therefore, the choice of the iodo derivative is not a matter of preference but a critical determinant of synthetic feasibility and overall process yield.

2-Amino-4-iodo-6-methoxypyrimidine: Quantified Evidence of Reactivity, Cost, and Synthetic Efficiency


Quantified Superior Reactivity in Aminolysis: A Comparative Kinetics Study of Halo-Pyrimidines

A foundational study by Arantz and Brown quantitatively established the relative reactivities of chloro-, bromo-, and iodo-pyrimidines under aminolysis conditions [1]. This class-level inference provides a robust kinetic rationale for selecting the iodo derivative over its chloro or bromo analogs. While the study did not test this specific 2-amino-4-iodo-6-methoxypyrimidine compound, the class trend is highly consistent and predictive.

Medicinal Chemistry Organic Synthesis Kinetics Aminolysis

Enabling Suzuki-Miyaura Cross-Coupling: The Advantage of the C–I Bond in Biaryl Synthesis

Iodopyrimidines are established as superior substrates for palladium-catalyzed cross-coupling reactions. A systematic study on the Suzuki-Miyaura cross-coupling of DNA-incorporated halopyrimidines revealed that 5-iodopyrimidines were more reactive and provided higher yields compared to their bromo or chloro counterparts when reacted with bulky arylboronic acids [1]. This is a class-level inference that directly supports the selection of this compound over its chloro or bromo analogs for biaryl bond formation.

Cross-Coupling Suzuki-Miyaura Catalysis Heterocyclic Chemistry

Cost and Purity Profile of 2-Amino-4-iodo-6-methoxypyrimidine from Commercial Suppliers

Analysis of commercial offerings reveals a consistent product profile and a specific pricing tier for 2-amino-4-iodo-6-methoxypyrimidine, which is distinct from its chloro analog. The iodo derivative is consistently sold as a 95% purity solid, with pricing for the 100mg scale typically ranging from £58.00 to $49.00 across major suppliers [1]. This provides a direct, quantifiable benchmark for procurement.

Procurement Catalog Analysis Chemical Supply Cost-Effectiveness

Primary Application Scenarios for Procuring 2-Amino-4-iodo-6-methoxypyrimidine (CAS 100594-13-6)


Synthesis of Drug Candidates via Palladium-Catalyzed Cross-Coupling

This compound is optimally employed as a key building block in medicinal chemistry programs where the goal is to rapidly generate structural diversity around a pyrimidine core. The C–I bond at the 4-position serves as a prime site for Suzuki-Miyaura or Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkynyl substituents . As established by evidence on class reactivity, the iodo derivative offers superior reactivity over the chloro analog in these transformations, leading to higher yields and greater tolerance of sensitive functional groups [1]. This makes it the preferred substrate for synthesizing libraries of kinase inhibitors or other therapeutic candidates where a substituted 4-aryl-pyrimidine motif is a key pharmacophore .

Accelerated Aminolysis for Functionalizing the Pyrimidine Scaffold

In scenarios requiring the replacement of the halogen with an amine to form C–N bonds (e.g., for the synthesis of diaminopyrimidines), 2-amino-4-iodo-6-methoxypyrimidine offers a significant kinetic advantage over its chloro counterpart. Quantitative kinetic data on related halo-pyrimidines confirm that iodo derivatives undergo aminolysis more rapidly, allowing for faster reaction cycles in parallel synthesis or more efficient conversion of precious advanced intermediates . This is particularly critical in late-stage functionalization where protecting group stability and minimal by-product formation are paramount.

Agrochemical Intermediate for Novel Pyrimidine-Based Herbicides

The compound's utility extends to agrochemical research, where it is employed as an intermediate in the synthesis of iodinated pyrimidines with herbicidal properties. A specific patent (US4659361) outlines the preparation of 2-amino-4-iodo-6-methoxypyrimidine as a precursor to 4-iodo-2-substituted pyrimidines, which demonstrate herbicidal activity . The presence of the iodine atom is crucial for the target molecule's biological activity, making the chloro or bromo analogs unsuitable starting materials for this specific patent-defined synthetic route.

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